2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

P2X7 receptor purinergic signaling inflammation

2-[(3-Aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1016764-72-9) is a heterocyclic small molecule with molecular formula C13H12N4O and molecular weight 240.26 g/mol, typically supplied at ≥95% purity as a powder stored at room temperature. The compound bears a primary aromatic amine at the meta-position of the N2-benzyl substituent, distinguishing it from regioisomeric triazolopyridinones used as trazodone intermediates.

Molecular Formula C13H12N4O
Molecular Weight 240.266
CAS No. 1016764-72-9
Cat. No. B2578544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
CAS1016764-72-9
Molecular FormulaC13H12N4O
Molecular Weight240.266
Structural Identifiers
SMILESC1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC=C3)N
InChIInChI=1S/C13H12N4O/c14-11-5-3-4-10(8-11)9-17-13(18)16-7-2-1-6-12(16)15-17/h1-8H,9,14H2
InChIKeyNKKXFXLFJPYPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1016764-72-9): Procurement-Grade Overview for P2X7-Targeted Research


2-[(3-Aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1016764-72-9) is a heterocyclic small molecule with molecular formula C13H12N4O and molecular weight 240.26 g/mol, typically supplied at ≥95% purity as a powder stored at room temperature . The compound bears a primary aromatic amine at the meta-position of the N2-benzyl substituent, distinguishing it from regioisomeric triazolopyridinones used as trazodone intermediates. It is catalogued in the Therapeutic Target Database (TTD) as 'Fused triazoloamino-phenyl analog 1' (PMID27724045-Compound-10), annotated as a P2X purinoceptor 7 (P2X7) antagonist originating from Hoffmann-La Roche [1]. The free amine handle permits subsequent derivatization—amide coupling, sulfonylation, or reductive amination—without requiring deprotection steps, a practical advantage for medicinal chemistry campaigns.

Why Generic Substitution of 2-[(3-Aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1016764-72-9) Carries Experimental Risk


Interchanging triazolopyridinone derivatives based solely on core scaffold similarity introduces several confounding variables. First, the [1,2,4]triazolo[4,3-a]pyridin-3-one regioisomer is structurally and electronically distinct from the [1,2,4]triazolo[1,5-a]pyridin-3-one and [1,2,4]triazolo[4,5-b]pyridin-3-one systems; the fusion pattern alters the electron density distribution on the carbonyl and the spatial orientation of the N2 substituent, which directly impacts target binding [1]. Second, the 3-aminophenylmethyl motif at the N2 position provides a specific hydrogen-bond-donating primary amine that is absent in unsubstituted, N2-alkyl, or N2-aryl analogs such as the trazodone intermediate 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7). Third, within the Roche P2X7 antagonist patent family, subtle modifications to the N2-aryl substituent are known to produce order-of-magnitude shifts in potency; substituting a closely related benzyl analog without experimental validation therefore risks loss of target engagement [2].

Quantitative Differentiation Evidence for 2-[(3-Aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1016764-72-9) vs. Comparators


Target Engagement Annotation: P2X7 Receptor Antagonism vs. Unannotated Triazolopyridinone Cores

This compound is explicitly indexed in the Therapeutic Target Database (TTD) as a P2X7 receptor antagonist under the entry 'Fused triazoloamino-phenyl analog 1' (PMID27724045-Compound-10, Roche) [1]. The core scaffold without this specific substitution—2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7)—is annotated solely as a synthetic intermediate for the antidepressant trazodone and has no reported P2X7 activity . The P2X7 target annotation for CAS 1016764-72-9 links it to the NLRP3 inflammasome/IL-1β release pathway and the calcium signaling KEGG pathway, providing a defined biological context absent from the unsubstituted core [1]. No quantitative head-to-head P2X7 IC50 data for this specific compound is publicly available; the annotation is derived from its inclusion in the Roche patent family and the TTD curation.

P2X7 receptor purinergic signaling inflammation

Regioisomeric Scaffold Differentiation: [4,3-a] vs. [1,5-a] vs. [4,5-b] Triazolopyridinone Fusion Patterns

The [1,2,4]triazolo[4,3-a]pyridin-3-one scaffold of the target compound is regioisomerically distinct from the [1,5-a] and [4,5-b] fused systems. In the [4,3-a] isomer, the carbonyl at position 3 is conjugated with the N1–N2 bond of the triazole ring, whereas in the [1,5-a] isomer the carbonyl is absent and replaced by an amine, fundamentally altering hydrogen-bonding capacity . The [4,3-a] scaffold positions the N2 substituent (3-aminobenzyl in this compound) approximately 5.5 Å from the carbonyl oxygen, creating a characteristic donor–acceptor pharmacophoric distance. In contrast, the [4,5-b] isomer places the substituent at N1 with a different vector angle relative to the pyridine nitrogen . Within the Roche P2X7 patent (US20110071143A1), the [4,3-a] fusion is the explicitly claimed core, and comparator regioisomers are absent from the biological exemplification, indicating scaffold-level selectivity for P2X7 engagement [1].

scaffold selectivity regioisomer structure-activity relationship

Synthetic Versatility: Free Primary Amine Handle vs. Unsubstituted or Blocked Analogs

The 3-aminophenylmethyl substituent at the N2 position provides a free primary aromatic amine (NH2), enabling direct amide bond formation, sulfonylation, reductive amination, or urea synthesis without requiring protecting group manipulations. This is in contrast to the unsubstituted core 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7), which lacks any functionalizable handle at N2, and to the 6-chloro analog (CAS 27182-30-5), which requires transition-metal-catalyzed cross-coupling for further elaboration . The computed LogP of 1.61 for the target compound reflects a balanced lipophilicity suitable for both aqueous reaction conditions (after salt formation) and organic-phase chemistry, whereas the unsubstituted core has a LogP of approximately 0.3, limiting its solubility in organic solvents for diverse reaction manifolds.

derivatization medicinal chemistry library synthesis

Commercial Availability and Purity Benchmarking Across Authorized Vendors

The compound is available from multiple authorized vendors with documented purity specifications: Sigma-Aldrich (95%, powder, storage at RT) , Fluorochem (95%, product code F662927, SDS-documented with GHS07 hazard classification) , AKSci (95%, product code 9214CY, with downloadable Certificate of Analysis and SDS) , and MolCore (NLT 97% purity, ISO-certified quality system) . In contrast, the unsubstituted core 2H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 6969-71-7) is typically supplied as a technical-grade intermediate rather than a research-grade building block. The MolCore 97% (NLT) grade represents the highest documented purity specification among listed vendors, offering a 2-percentage-point advantage over the standard 95% grade for applications sensitive to impurities, such as biophysical assays or crystallization trials.

chemical procurement purity specification supply chain

Physicochemical Property Profile: Lipophilicity and H-Bond Capacity vs. Late-Stage P2X7 Clinical Candidates

The compound's computed LogP of 1.61, molecular weight of 240.26 Da, 1 H-bond donor, 3 H-bond acceptors, and Fsp3 of 0.077 position it within favorable drug-like property space (Lipinski Rule of Five compliant). By comparison, the clinical-stage P2X7 antagonist JNJ-54175446 (a 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine) has a reported MW of ~360 Da and higher LogP (~2.8), while zanvipixant (JNJ-55308942) is larger still [1]. The lower MW and moderate LogP of the target compound suggest it may offer superior ligand efficiency metrics (binding energy per heavy atom) if equipotent, though this cannot be confirmed without disclosed P2X7 IC50 data. The Fsp3 value of 0.077 indicates a highly planar, aromatic structure that may limit aqueous solubility; vendor specifications confirm water insolubility but solubility in polar aprotic solvents (DMSO, ethanol) .

drug-likeness physicochemical properties CNS penetration

Provenance and Patent Pedigree: Roche-Disclosed Scaffold vs. Academic Triazole Libraries

This compound originates from the Hoffmann-La Roche patent family 'Fused Triazole Amines as P2X7 Modulators' (US20110071143A1, filed September 15, 2010) [1]. This contrasts with the majority of commercially available triazolopyridinones, which derive from academic combinatorial chemistry libraries without documented receptor-level target engagement. The Roche patent explicitly connects the [1,2,4]triazolo[4,3-a]pyridin-3-one scaffold to P2X7-mediated disease indications including rheumatoid arthritis, osteoarthritis, neuropathic pain, and inflammatory bowel disease [1]. The compound's inclusion in a peer-reviewed patent review (Expert Opin. Ther. Pat., 2017, PMID: 27724045) as a representative structure further distinguishes it from uncurated screening compounds [2]. No head-to-head potency data against other Roche P2X7 candidates is publicly available for this specific compound.

patent provenance pharmaceutical IP hit validation

Recommended Research and Procurement Application Scenarios for 2-[(3-Aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS 1016764-72-9)


P2X7-Mediated Inflammasome and IL-1β Release Studies

The compound's TTD-curated annotation as a P2X7 receptor antagonist supports its use as a tool compound or starting scaffold in assays measuring ATP-induced IL-1β release from THP-1 cells or primary macrophages [1]. Researchers investigating NLRP3 inflammasome activation, neuroinflammation, or chronic pain pathways can employ this compound as a structurally defined P2X7 modulator, with the understanding that quantitative potency data must be established experimentally before drawing mechanistic conclusions [1].

Parallel Library Synthesis via Free Amine Derivatization

The meta-amino group on the N2-benzyl substituent enables direct amide coupling with diverse carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes, facilitating the rapid generation of focused P2X7 antagonist libraries without protecting group chemistry . The balanced LogP (1.61) and moderate molecular weight (240.26 Da) provide headroom for substituent addition while maintaining drug-like property space .

Selectivity Profiling Against Regioisomeric Triazolopyridinone Off-Targets

The structural uniqueness of the [4,3-a] fusion pattern, combined with the 3-aminobenzyl N2-substituent, makes this compound valuable for selectivity panels comparing P2X7 engagement vs. potential off-target activity at related purinergic receptors (P2X3, P2X4) or at non-purinergic targets associated with other triazolopyridinone regioisomers [2]. The Roche patent family's focus on the [4,3-a] scaffold for P2X7 provides a rationale for prioritizing this chemotype in selectivity assays [3].

Crystallography and Biophysical Binding Studies

For laboratories performing X-ray crystallography or surface plasmon resonance (SPR) studies of P2X7-ligand interactions, the higher-purity MolCore grade (NLT 97%, ISO-certified) minimizes confounding signals from impurities. The compound's aqueous insolubility necessitates DMSO stock solution preparation, with final assay DMSO concentrations kept below 1% (v/v) to avoid solvent artifacts in biophysical measurements .

Quote Request

Request a Quote for 2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.